Benzyl(bis(4-methylphenyl))phenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(bis(4-methylphenyl))phenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group and two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(bis(4-methylphenyl))phenylphosphorane typically involves the reaction of benzyl chloride with bis(4-methylphenyl)phosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Ph2P(4−MeC6H4)2+PhCH2Cl→Ph2P(4−MeC6H4)2CH2Ph
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Benzyl(bis(4-methylphenyl))phenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Addition: The compound can add to electrophiles, forming new phosphorus-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical nucleophiles include halides, alkoxides, and amines.
Addition: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Addition: New organophosphorus compounds with extended carbon chains.
Scientific Research Applications
Benzyl(bis(4-methylphenyl))phenylphosphorane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which Benzyl(bis(4-methylphenyl))phenylphosphorane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Bis(4-methylphenyl)phenylphosphine: Similar structure but lacks the benzyl group.
Triphenylphosphine: Contains three phenyl groups instead of two 4-methylphenyl groups and one benzyl group.
Diphenyl(4-methylphenyl)phosphine: Contains one 4-methylphenyl group and two phenyl groups.
Uniqueness: Benzyl(bis(4-methylphenyl))phenylphosphorane is unique due to the presence of both benzyl and 4-methylphenyl groups, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
13432-87-6 |
---|---|
Molecular Formula |
C27H26P+ |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
benzyl-bis(4-methylphenyl)-phenylphosphanium |
InChI |
InChI=1S/C27H26P/c1-22-13-17-26(18-14-22)28(25-11-7-4-8-12-25,21-24-9-5-3-6-10-24)27-19-15-23(2)16-20-27/h3-20H,21H2,1-2H3/q+1 |
InChI Key |
YFALLVTXNLHDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.